molecular formula C10H14F3NO3 B13918251 tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13918251
M. Wt: 253.22 g/mol
InChI Key: BAQDWMQCVQPWOB-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a valuable chemical building block in medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged scaffold in pharmaceuticals, prized for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates . This specific compound integrates two key structural features: a Boc-protected amine, which facilitates further synthetic manipulation, and a trifluoromethyl group, known to enhance metabolic stability and membrane permeability . The 3-oxo (ketone) group provides a versatile handle for further chemical transformations, making this reagent a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the design and synthesis of novel bioactive molecules, such as reversible inhibitors for targets like monoacylglycerol lipase (MAGL), which is being investigated for its therapeutic potential in central nervous system-related diseases . Its properties also make it relevant in the exploration of potent and selective enzyme inhibitors, following trends in structure-based drug design where sp3-hybridized scaffolds are increasingly valued . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H14F3NO3/c1-9(2,3)17-8(16)14-4-6(7(15)5-14)10(11,12)13/h6H,4-5H2,1-3H3

InChI Key

BAQDWMQCVQPWOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of this compound typically begins from commercially available or readily synthesized pyrrolidine derivatives bearing the tert-butyl carbamate (Boc) protecting group. A key starting material is often a Boc-protected pyrrolidine or proline derivative, which undergoes functionalization at the 3- and 4-positions to introduce the oxo and trifluoromethyl substituents, respectively.

Synthesis via Hydroxy Intermediate and Thionyl Chloride-Mediated Dehydration

One documented approach involves the preparation of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate as an intermediate, which is then converted to the ketone via treatment with thionyl chloride under reflux conditions. The procedure is as follows:

  • A mixture of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate, pyridine, and thionyl chloride is refluxed under nitrogen for approximately 20 minutes.
  • The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.
  • The combined organic extracts are sequentially washed with 1 N HCl, saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
  • After solvent removal under reduced pressure, the crude product is purified by flash chromatography to afford this compound.

This method leverages the dehydration of the tertiary alcohol intermediate to yield the ketone at the 3-position, while the trifluoromethyl group remains intact.

Alternative Synthetic Strategies

Literature also reports the synthesis of related pyrrolidine and piperidine derivatives involving enolate chemistry and palladium-catalyzed cross-coupling reactions, which may be adapted for the preparation of this compound. For example:

  • Treatment of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with strong bases such as potassium tert-butoxide at low temperatures followed by electrophilic trapping can afford functionalized pyrrolidine derivatives.
  • Subsequent transformations, including trifluoromethylation and sulfonylation, are performed under controlled conditions to introduce the trifluoromethyl group and other substituents.

While these methods are more general, they provide insight into the reactivity and functional group compatibility relevant to the target compound's synthesis.

Analytical Data and Purity Assessment

  • The purity of the final this compound product is typically >95%, as confirmed by chromatographic and spectroscopic methods.
  • Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry, with key signals corresponding to the tert-butyl group, pyrrolidine ring protons, ketone carbonyl, and trifluoromethyl substituent.
  • For example, ^13C NMR chemical shifts for the carbonyl carbon appear in the range of 162–169 ppm, while trifluoromethyl carbons exhibit characteristic signals around 120 ppm.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield & Purity Notes
Hydroxy Intermediate Dehydration tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate Thionyl chloride, pyridine, reflux, N2 High purity (>95%) Straightforward dehydration to ketone
Curtius Rearrangement N-Boc-proline methyl ester LiHMDS lithiation, electrophile trapping, thermal rearrangement High selectivity, robust Introduces quaternary center, versatile
Enolate Chemistry & Pd-Catalysis tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate Potassium tert-butoxide, electrophiles, Pd catalysts Variable yields Adaptable for functionalization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the pyrrolidine ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, while the pyrrolidine ring provides structural stability. The compound may modulate the activity of its targets by forming covalent or non-covalent interactions, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Trifluoromethyl vs. Trifluoroacetamidomethyl
  • tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate (QM-3419) Structure: The 4-position bears a -(CH₂NHCOCF₃) group instead of -CF₃. Purity: 95% (Catalog: QM-3419) .
Trifluoromethyl vs. Allyl
  • tert-Butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate Structure: A prop-2-en-1-yl (allyl) group replaces -CF₃ at the 4-position. Properties: The allyl group offers π-bond reactivity for further functionalization (e.g., thiol-ene click chemistry). Molecular weight is 225.28 (C₁₂H₁₉NO₃), lower than -CF₃ analogs due to the absence of fluorine .

Ring Size and Functional Group Variations

Pyrrolidine vs. Piperidine
  • tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (QG-3047) Structure: A six-membered piperidine ring with -CF₃ at the 2-position and a ketone at the 4-position. Properties: The larger ring size alters conformational flexibility and steric effects. Molecular weight is 279.26 (C₁₂H₁₆F₃NO₃), with 97% purity .
Phenoxy Substituents
  • (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate Structure: A 2-(trifluoromethyl)phenoxy group at the 3-position instead of 3-oxo/4-CF₃. Properties: Increased aromaticity and bulkiness may enhance binding to hydrophobic targets. Priced at $4,000/g (Catalog: RC769-1) .

Physicochemical and Commercial Data

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula MW CAS Number Purity (%) Key Feature
tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate (hypothetical) C₁₁H₁₄F₃NO₃ 283.24 N/A N/A 3-oxo, 4-CF₃
QM-3419 (trifluoroacetamidomethyl) C₁₃H₁₆F₃N₂O₄ 343.28 343582-05-8 95 4-(CF₃CONHCH₂)
QG-3047 (piperidine analog) C₁₂H₁₆F₃NO₃ 279.26 1245648-32-1 97 4-oxo, 2-CF₃
tert-Butyl 3-oxo-4-allylpyrrolidine-1-carboxylate C₁₂H₁₉NO₃ 225.28 120871-73-0 ≥97 4-allyl
(S)-tert-Butyl 3-(2-CF₃-phenoxy)pyrrolidine-1-carboxylate C₁₆H₂₀F₃NO₃ 331.33 1111078-67-1 N/A 3-(2-CF₃-phenoxy)
Key Observations:
  • Lipophilicity : The -CF₃ group enhances lipophilicity (logP ~2–3), whereas polar substituents like -(CH₂NHCOCF₃) reduce it.
  • Synthetic Utility : Allyl-substituted derivatives (e.g., ) are more amenable to post-synthetic modifications.
  • Cost: Trifluoromethylated compounds are generally expensive due to fluorine incorporation (e.g., $4,000–$10,000/g for phenoxy analogs) .

Biological Activity

tert-Butyl 3-oxo-4-(trifluoromethyl)pyrrolidine-1-carboxylate, known by its CAS number 1428776-57-1, is a compound of interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17F3N2O2C_{10}H_{17}F_3N_2O_2, with a molecular weight of approximately 254.25 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl ester, which are known to enhance biological activity through various mechanisms.

The trifluoromethyl group is recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of compounds. It can enhance lipophilicity, leading to improved membrane permeability and bioavailability. This modification has been associated with increased potency in various biological assays, including enzyme inhibition and receptor binding.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, compounds containing the trifluoromethyl moiety have been shown to exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The specific IC50 values for related compounds indicate promising anti-inflammatory activity, suggesting that this compound may share similar effects.

Compound IC50 (μg/mL) Mechanism
This compoundTBDCOX inhibition
Standard (Diclofenac Sodium)54.65COX inhibition

Case Studies

In one notable study, derivatives of pyrrolidine were synthesized and evaluated for their anti-inflammatory properties. The results indicated that compounds with similar structural motifs as this compound demonstrated significant reductions in edema in animal models, suggesting effective in vivo anti-inflammatory activity.

Safety and Toxicology

While specific toxicity data for this compound is limited, compounds with similar structures have undergone toxicity assessments. Generally, the acute oral toxicity (LD50) for related pyrrolidine derivatives has been reported to exceed 2000 mg/kg in murine models, indicating a favorable safety profile for further development.

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